Sporotrichiol
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Overview
Description
These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents . Sporotrichiol is known for its toxic properties and is produced by certain fungi, including species of the genus Fusarium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sporotrichiol involves complex organic reactions typically starting from simpler sesquiterpene precursors. The key steps include the formation of the epoxide ring and the introduction of various substituents such as hydroxyl and acetyl groups. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes involving fungal cultures. The fungi are grown under controlled conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sporotrichiol undergoes various chemical reactions, including:
Oxidation: The epoxide ring and hydroxyl groups can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of less toxic derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified toxicological properties.
Scientific Research Applications
Sporotrichiol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its role in fungal pathogenicity and its effects on plant and animal cells.
Medicine: Studied for its potential use in developing antifungal agents and understanding fungal infections.
Industry: Explored for its potential use in biocontrol agents and as a natural pesticide
Mechanism of Action
Sporotrichiol exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA, disrupting the translation process and leading to cell death. The molecular targets include the ribosomal subunits, and the pathways involved are related to the inhibition of peptide bond formation and elongation during protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Sporotrichiol is similar to other trichothecenes such as:
- T-2 Toxin
- Deoxynivalenol
- Nivalenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the unique arrangement of hydroxyl and acetyl groups. This structural uniqueness contributes to its distinct toxicological profile and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
101401-89-2 |
---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1R,2R,4S,7R,9R,10R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)5-16(23)25-14-8-19(9-21)15(6-12(14)3)26-17-13(22)7-18(19,4)20(17)10-24-20/h6,11,13-15,17,21-22H,5,7-10H2,1-4H3/t13-,14+,15-,17-,18-,19-,20+/m1/s1 |
InChI Key |
RCFUVEKOPPKTBN-HSZRPRSMSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Origin of Product |
United States |
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